molecular formula C11H11FN2OS B11085857 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B11085857
M. Wt: 238.28 g/mol
InChI Key: RKHQCXAIXKPBQQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of a benzothiazole ring substituted with a fluorine atom and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor under acidic conditions.

    Introduction of the Amide Group: The amide group is introduced by reacting the benzothiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2-methylpropanamide group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C11H11FN2OS/c1-6(2)10(15)14-11-13-8-4-3-7(12)5-9(8)16-11/h3-6H,1-2H3,(H,13,14,15)

InChI Key

RKHQCXAIXKPBQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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